molecular formula C31H45N13O25P4 B14762651 Uracil-m7GpppAmpG ammonium

Uracil-m7GpppAmpG ammonium

Cat. No.: B14762651
M. Wt: 1123.7 g/mol
InChI Key: CGNUPCFFVHFMSW-HYPAHNGTSA-N
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Description

Uracil-m7GpppAmpG ammonium is a cap analog used in the synthesis of messenger RNA (mRNA). This compound plays a crucial role in the study of gene expression and regulation, as it mimics the natural cap structure found at the 5’ end of eukaryotic mRNA . The cap structure is essential for mRNA stability, efficient translation, and protection from exonucleases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-m7GpppAmpG ammonium involves multiple steps, starting with the preparation of the individual nucleotides. The nucleotides are then linked together through a series of phosphorylation reactions. The final product is obtained by coupling uracil with the m7GpppAmpG moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Uracil-m7GpppAmpG ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various analogs of this compound, which can be used for different research applications .

Scientific Research Applications

Uracil-m7GpppAmpG ammonium has a wide range of scientific research applications, including:

Mechanism of Action

Uracil-m7GpppAmpG ammonium exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the cap-binding proteins and facilitates the initiation of translation. The compound also protects mRNA from degradation by exonucleases, ensuring its stability and efficient translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil-m7GpppAmpG ammonium is unique due to its specific structure, which includes uracil. This structure provides distinct advantages in certain research applications, such as studying the interactions between the cap structure and various proteins involved in mRNA metabolism .

Properties

Molecular Formula

C31H45N13O25P4

Molecular Weight

1123.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane

InChI

InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1

InChI Key

CGNUPCFFVHFMSW-HYPAHNGTSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N

Origin of Product

United States

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